molecular formula C15H18O3 B14212630 benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol CAS No. 825613-49-8

benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol

Cat. No.: B14212630
CAS No.: 825613-49-8
M. Wt: 246.30 g/mol
InChI Key: IJLPHQCEUWSZRW-QTPPMTSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;(1R,2S,5S)-bicyclo[321]oct-3-en-2-ol is a compound that combines the properties of benzoic acid and a bicyclic alcohol Benzoic acid is a simple aromatic carboxylic acid, while the bicyclo[321]oct-3-en-2-ol structure is a bicyclic compound with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol typically involves the reaction of benzoic acid derivatives with bicyclic alcohols. One common method is the esterification of benzoic acid with (1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of microreactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the bicyclic structure can be oxidized to form a ketone.

    Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.

    Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitrobenzoic acid or halobenzoic acid derivatives.

Scientific Research Applications

Benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the bicyclic structure can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The aromatic ring in benzoic acid can also participate in π-π interactions with other aromatic compounds, influencing their behavior.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    (1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol: A bicyclic alcohol with potential biological activity.

Uniqueness

Benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol is unique due to the combination of the aromatic carboxylic acid and the bicyclic alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

CAS No.

825613-49-8

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol

InChI

InChI=1S/C8H12O.C7H6O2/c9-8-4-2-6-1-3-7(8)5-6;8-7(9)6-4-2-1-3-5-6/h2,4,6-9H,1,3,5H2;1-5H,(H,8,9)/t6-,7-,8-;/m1./s1

InChI Key

IJLPHQCEUWSZRW-QTPPMTSNSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C=C[C@H]2O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1CC2CC1C=CC2O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.